molecular formula C12H11N3 B13087325 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13087325
M. Wt: 197.24 g/mol
InChI Key: PBWMVBJWENJTSB-UHFFFAOYSA-N
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Description

1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with a cyclobutyl group and a carbonitrile group attached, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrrolopyridine core .

Scientific Research Applications

1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to the FGFRs, the compound can inhibit their activity, leading to reduced cancer cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

Uniqueness

1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group and the carbonitrile group enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-cyclobutylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H11N3/c13-7-9-8-15(10-3-1-4-10)12-11(9)5-2-6-14-12/h2,5-6,8,10H,1,3-4H2

InChI Key

PBWMVBJWENJTSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(C3=C2N=CC=C3)C#N

Origin of Product

United States

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